molecular formula C15H23IO3 B13488448 Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13488448
M. Wt: 378.25 g/mol
InChI Key: FMXQIWVBJWGSAP-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the iodomethyl and cyclopentylmethyl groups. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic core or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(cyclopentylmethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 3-(cyclopentylmethyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Uniqueness

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which is more reactive than its bromo- and chloro- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H23IO3

Molecular Weight

378.25 g/mol

IUPAC Name

ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H23IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)7-11-5-3-4-6-11/h11-12H,2-10H2,1H3

InChI Key

FMXQIWVBJWGSAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CC3CCCC3)CI

Origin of Product

United States

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